molecular formula C15H14N2O3S2 B2506173 4-(benzenesulfonyl)-N-(3-cyanothiophen-2-yl)butanamide CAS No. 941878-16-6

4-(benzenesulfonyl)-N-(3-cyanothiophen-2-yl)butanamide

Cat. No.: B2506173
CAS No.: 941878-16-6
M. Wt: 334.41
InChI Key: ZLQGXPBLUVQJOG-UHFFFAOYSA-N
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Description

4-(benzenesulfonyl)-N-(3-cyanothiophen-2-yl)butanamide is a complex organic compound that features a benzenesulfonyl group, a cyanothiophene moiety, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N-(3-cyanothiophen-2-yl)butanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the cyanothiophene intermediate, which can be synthesized through the reaction of thiophene with a cyanating agent under controlled conditions. The benzenesulfonyl group can be introduced via sulfonylation reactions using benzenesulfonyl chloride and a suitable base. Finally, the butanamide moiety is formed through amidation reactions involving the appropriate amine and carboxylic acid derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalytic systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-N-(3-cyanothiophen-2-yl)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

4-(benzenesulfonyl)-N-(3-cyanothiophen-2-yl)butanamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-(3-cyanothiophen-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can interact with enzymes or receptors, modulating their activity. The cyanothiophene moiety may participate in electron transfer processes, affecting cellular signaling pathways. Overall, the compound’s effects are mediated through a combination of these interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(benzenesulfonyl)-N-(3-cyanothiophen-2-yl)butanamide is unique due to the presence of the benzenesulfonyl group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other cyanothiophene derivatives and expands its range of applications .

Properties

IUPAC Name

4-(benzenesulfonyl)-N-(3-cyanothiophen-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S2/c16-11-12-8-9-21-15(12)17-14(18)7-4-10-22(19,20)13-5-2-1-3-6-13/h1-3,5-6,8-9H,4,7,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQGXPBLUVQJOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=C(C=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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